9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione
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Overview
Description
Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems . It is primarily used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . Granisetron was developed by chemists at the British drug company Beecham around 1985 and is available under various trade names, including Kytril and Sancuso .
Preparation Methods
Synthetic Routes and Reaction Conditions: Granisetron is synthesized by reacting a product obtained by methylating indazole-3-carboxylic acid with 3 alpha-high tropine alkylamine . The synthesis involves several steps, including methylation, alkylation, and purification processes.
Industrial Production Methods: The preparation method of granisetron hydrochloride injection involves dissolving granisetron hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection to prepare a primary solution. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration using a microporous membrane. The final product is obtained by filling the filtrate, sealing, and sterilizing .
Chemical Reactions Analysis
Granisetron undergoes various chemical reactions, including:
Oxidation: Granisetron is relatively unstable under oxidative conditions.
Substitution: Granisetron can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidative Conditions: Hydrogen peroxide or other oxidizing agents.
Acidic and Alkaline Conditions: Hydrochloric acid or sodium hydroxide for degradation studies.
Major Products Formed:
Scientific Research Applications
Granisetron has a wide range of scientific research applications:
Chemistry: Used in analytical methods for quantification and stability studies.
Biology: Studied for its effects on serotonin receptors and neurotransmission.
Industry: Employed in the development of transdermal delivery systems for prolonged administration.
Mechanism of Action
Granisetron exerts its effects by selectively inhibiting the 5-HT3 receptors, which are present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . By blocking these receptors, granisetron prevents the binding of serotonin, thereby inhibiting the vomiting reflex .
Comparison with Similar Compounds
- Ondansetron
- Palonosetron
- Dolasetron
- Tropisetron
Granisetron’s effectiveness and safety make it a valuable compound in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy.
Properties
CAS No. |
102212-69-1 |
---|---|
Molecular Formula |
C21H23N5O6S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
9-benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C21H23N5O6S/c1-4-33(31,32)11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |
InChI Key |
MIJYJMAONHEJCU-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Canonical SMILES |
CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
Synonyms |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylsulfonyl)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |
Origin of Product |
United States |
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